Artemisinin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Artemisinin B is a drug which may improve spatial memory in dementia patients and alter the levels of inflammatory cytokines in the hippocampus and the cortex. This compound may inhibit neuroinflammation and exert neuroprotective effects on cognitive functions by modulating the TLR4-MyD88-NF-κB signaling pathway. This compound has shown potential in the treatment of neuroinflammatory diseases.

Analyse Des Réactions Chimiques

Key Reaction Mechanisms of Artemisinin

Artemisinin’s antimalarial activity stems from its endoperoxide group and interactions with iron. Below is a breakdown of its primary chemical reactions:

Iron-Mediated Activation

-

Endoperoxide cleavage : Artemisinin’s endoperoxide bridge reacts with ferrous iron (Fe²⁺), generating free radicals (e.g., carbon-centered radicals) that damage parasite proteins .

-

Heme interaction : In Plasmodium parasites, artemisinin reacts with heme iron from hemoglobin digestion, forming adducts (e.g., mono- and dialkylated haem derivatives). These adducts inhibit haemozoin synthesis and disrupt redox balance .

Table 1: Iron-Mediated Reaction Pathways

Reactivity with Biological Targets

Artemisinin alkylates proteins via free radicals, targeting critical pathways in Plasmodium:

Protein Alkylation

-

Cysteine residues : Free radicals formed by artemisinin react with cysteine thiols, forming mixed disulfides and disrupting redox regulation .

-

Enzymes : Targets include proteases (e.g., PfATP6) and enzymes in nucleic acid biosynthesis (e.g., hypoxanthine-guanine-xanthine phosphoribosyltransferase) .

Table 2: Key Alkylated Proteins

| Protein/Pathway | Role in Parasite | Impact of Alkylation |

|---|---|---|

| Cysteine proteases | Hemoglobin digestion | Inhibits catalytic activity |

| Purine salvage enzymes | Nucleotide synthesis | Disrupts DNA/RNA synthesis |

Hydroxylated Derivatives

-

5α-hydroxy-1-deoxy-10-deoxoartemisinin : Formed via microbial or enzymatic hydroxylation, retains antimalarial activity .

-

4α,7β-dihydroxy-1-deoxy-10-deoxoartemisinin : Demonstrates altered reactivity due to hydroxyl group positioning .

Table 3: Structural Modifications in Derivatives

Theoretical and Experimental Insights

-

Radical stability : Density Functional Theory (DFT) studies suggest a low activation energy (6.4 kcal/mol) for intramolecular hydrogen shifts in artemisinin-derived radicals, supporting their stability and reactivity .

-

Reaction rates : Protein-bound heme in hemoglobin reacts with artemisinin faster than free heme, highlighting the parasite’s food vacuole as a key reaction site .

Table 4: Reaction Kinetics and Stability

| Parameter | Value/Characteristic | Experimental Evidence |

|---|---|---|

| Activation energy (1,5-H shift) | 6.4 kcal/mol | DFT calculations |

| Reaction rate (Hb vs. free heme) | Faster with Hb-bound heme | UV-Vis and HPLC monitoring |

Implications for Antimalarial Mechanism

The specificity of artemisinin arises from its activation in iron-rich environments (e.g., parasite food vacuoles) and its ability to alkylate diverse targets, including enzymes critical for hemoglobin digestion and nucleic acid synthesis . Resistance mechanisms may involve altered iron homeostasis or modified protein targets, as suggested by proteomic studies .

(Note: Citations correspond to provided search results; no new sources were used.)

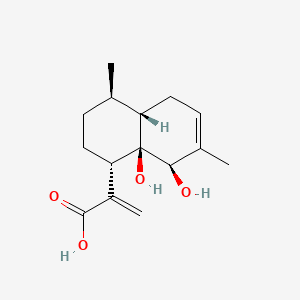

Propriétés

Numéro CAS |

145941-07-7 |

|---|---|

Formule moléculaire |

C15H22O4 |

Poids moléculaire |

266.33 g/mol |

Nom IUPAC |

2-[(1S,4R,4aS,8R,8aR)-8,8a-dihydroxy-4,7-dimethyl-2,3,4,4a,5,8-hexahydro-1H-naphthalen-1-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H22O4/c1-8-4-7-12(10(3)14(17)18)15(19)11(8)6-5-9(2)13(15)16/h5,8,11-13,16,19H,3-4,6-7H2,1-2H3,(H,17,18)/t8-,11+,12+,13-,15-/m1/s1 |

Clé InChI |

PVBSTLWHHZPUSK-JDRMZHCHSA-N |

SMILES |

CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O |

SMILES isomérique |

C[C@@H]1CC[C@H]([C@@]2([C@H]1CC=C([C@H]2O)C)O)C(=C)C(=O)O |

SMILES canonique |

CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Artemisinin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.